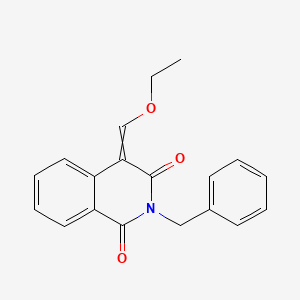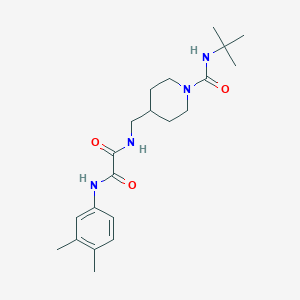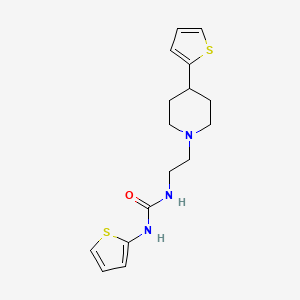![molecular formula C23H25N3O5S2 B2696698 (E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide CAS No. 1241913-97-2](/img/structure/B2696698.png)
(E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzofuran, a hydrazine, a sulfonamide, and a methylsulfanyl group. Benzofuran is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure . Hydrazines are a class of organic compounds that contain the -NHNH2 group . Sulfonamides are a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran ring suggests aromaticity, which could influence the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the hydrazine group could potentially undergo oxidation or reduction reactions . The benzofuran ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of a benzofuran ring could contribute to its stability and possibly its color .Scientific Research Applications
Photochemical Decomposition
- Photochemical Behavior : Sulfonamides like Sulfamethoxazole show photolability in acidic aqueous solutions, leading to primary photoproducts through processes like photoisomerization. This highlights the importance of studying the photochemical properties of sulfonamides for understanding their stability and degradation pathways in environmental and pharmaceutical contexts (Wei Zhou & D. Moore, 1994).
Antimicrobial Activity
- Antimicrobial Applications : Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are chemically related to sulfonamides, have been synthesized and evaluated for their antimicrobial activity. Such studies underline the potential of sulfonamide derivatives in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Sulfonamides have been extensively studied for their inhibitory effects on carbonic anhydrases, enzymes that play crucial roles in physiological processes like respiration and acid-base balance. Such inhibitors have applications in treating conditions like glaucoma, edema, and certain types of cancer (H. Gul et al., 2016).
Anticancer Potential
- Anticancer Research : The exploration of sulfonamide derivatives for their anticancer properties is an active area of research. Compounds incorporating sulfonamide groups have shown potential in inhibiting tumor-associated carbonic anhydrase isozymes, which could lead to novel cancer therapies (V. Garaj et al., 2005).
Drug Development
- Prodrug Forms : Research into N-acyl derivatives of N-methylsulfonamides, aiming to develop prodrug forms that enhance the solubility and bioavailability of sulfonamides, indicates the versatility of these compounds in drug formulation and development (J. D. Larsen, H. Bundgaard, & V. H. Lee, 1988).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-N-[1-[2-(3-methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-16-18-10-6-7-11-20(18)31-21(16)23(28)25-24-22(27)19(12-14-32-2)26-33(29,30)15-13-17-8-4-3-5-9-17/h3-11,13,15,19,26H,12,14H2,1-2H3,(H,24,27)(H,25,28)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIGDCWQSKTLLF-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NNC(=O)C(CCSC)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NNC(=O)C(CCSC)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[N'-(3-methyl-1-benzofuran-2-carbonyl)hydrazinecarbonyl]-3-(methylsulfanyl)propyl}-2-phenylethene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/no-structure.png)



![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)
![2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2696625.png)
![3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696626.png)


![N-(4-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696630.png)
![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)
![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2696634.png)
